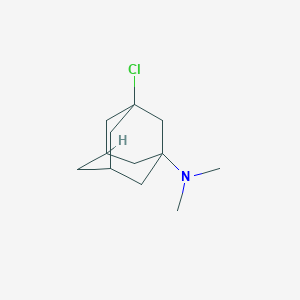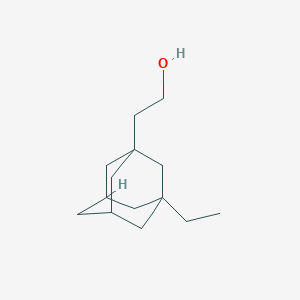
1-(Pentan-3-yl)piperidin-4-amine dihydrochloride
Übersicht
Beschreibung
“1-(Pentan-3-yl)piperidin-4-amine dihydrochloride” is a chemical compound with the linear formula C10H23N2Cl1 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string for this compound is NC1CCN(C(CC)CC)CC1.Cl and its InChI is 1S/C10H22N2.ClH/c1-3-10(4-2)12-7-5-9(11)6-8-12;/h9-10H,3-8,11H2,1-2H3;1H . This provides a textual representation of the compound’s structure.Physical And Chemical Properties Analysis
This compound is a solid . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the search results.Wissenschaftliche Forschungsanwendungen
Catalytic Dehydration of Amino Alcohols
- Application : 1-(Pentan-3-yl)piperidin-4-amine dihydrochloride is relevant in the catalytic dehydration of amino alcohols, such as 5-amino-1-pentanol. Rare earth oxides (REOs) have shown activity in converting 5-amino-1-pentanol to produce 4-penten-1-amine at high temperatures. Yb₂O₃, in particular, demonstrated high selectivity for this conversion (Ohta, Yamada, & Sato, 2016).
Formation of Piperidine in Lysine/Glucose Reactions
- Application : Studies on lysine/glucose model systems indicate that lysine can generate piperidine, a key amine in Maillard type reactions. The formation of piperidine involves decarboxylation and deamination of lysine or cyclization of pent-4-en-1-amine. This process is significant in food chemistry and the understanding of Maillard reactions (Nikolov & Yaylayan, 2010).
Synthesis of Ketone Derivatives
- Application : In the synthesis of acetylenic 2-Pyrazolines and Pyrazoles, 1-(Pentan-3-yl)piperidin-4-amine derivatives play a crucial role. Their interaction with arylhydrazines at room temperature results in various compounds with marked fluorescent abilities, which is of interest in materials science (Odin et al., 2022).
Antimicrobial Applications in Agriculture
- Application : Derivatives of 1-(Pentan-3-yl)piperidin-4-amine have shown significant antimicrobial activities against pathogens in plants like tomatoes. This includes effectiveness against bacterial strains like Xanthomonas axonopodis pv. vesicatoria and Ralstonia solanacearum, as well as fungal pathogens (Vinaya et al., 2009).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-pentan-3-ylpiperidin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2.2ClH/c1-3-10(4-2)12-7-5-9(11)6-8-12;;/h9-10H,3-8,11H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPKVGKMTNFZRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N1CCC(CC1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pentan-3-yl)piperidin-4-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tert-Butyl 6-bromo-4H-spiro[benzo[d][1,3]dioxine-2,4'-piperidine]-1'-carboxylate](/img/structure/B1393597.png)
![N-((tetrahydrofuran-2-yl)methyl)-6-(trifluoromethoxy)benzo[d]thiazol-2-amine](/img/structure/B1393599.png)

![Imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride](/img/structure/B1393601.png)

![1-[1,3]Thiazolo[5,4-b]pyridin-2-ylpiperidine-4-carboxylic acid](/img/structure/B1393603.png)





